TRPA1 Agonist Potency: Sub-Nanomolar Activity as a Definitive Research Standard
Dibenz[b,f][1,4]oxazepine exhibits an EC50 of 0.300 nM for human TRPA1 expressed in T-REx-HEK293 cells [1]. This sub-nanomolar potency establishes it as one of the most potent known TRPA1 agonists, serving as a benchmark for structure-activity relationship (SAR) studies of dibenzazepine and dibenzoxazepine derivatives [2]. While numerous substituted analogs demonstrate varying TRPA1 activities, the unsubstituted scaffold consistently serves as the reference point for assessing the impact of chlorine substitution patterns, 11-position basic substitutions, and other modifications on agonist potency [3].
| Evidence Dimension | TRPA1 agonist potency |
|---|---|
| Target Compound Data | EC50 = 0.300 nM |
| Comparator Or Baseline | Reference standard for dibenz[b,f][1,4]oxazepine class; other analogs range from 0.1 nM to >1 μM [2] |
| Quantified Difference | Baseline potency for class; modifications can increase or decrease activity by >1,000-fold |
| Conditions | Human TRPA1 expressed in T-REx-HEK293 cells, FDSS calcium flux assay [1] |
Why This Matters
For researchers developing TRPA1-targeted therapeutics or investigating pain pathways, the unsubstituted scaffold provides a well-characterized, high-potency reference point against which the effects of structural modifications can be quantitatively assessed.
- [1] BindingDB. (2011). BDBM50318511: dibenzo[b,f][1,4]oxazepine. EC50: 0.300 nM. Retrieved from bindingdb.org View Source
- [2] Gijsen, H. J. M., et al. (2010). Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel. Journal of Medicinal Chemistry, 53(19), 7011-7020. View Source
- [3] University of Regensburg Publication Server. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. View Source
